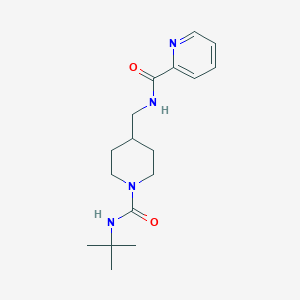

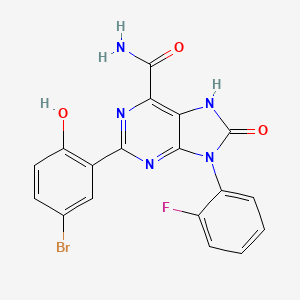

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)picolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones were prepared from domino reaction of aldehyde, ketone and ammonium acetate in alcohol by reflux heating on water bath for 6h, even 1 day .Molecular Structure Analysis

The molecular formula of “N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)picolinamide” is C11H22N2O2 . The IUPAC name is tert-butyl N-(piperidin-4-ylmethyl)carbamate . The molecular weight is 214.30 g/mol .Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including those related to N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)picolinamide, have been synthesized and evaluated for anti-acetylcholinesterase (AChE) activity. The introduction of bulky moieties and specific substituents significantly enhances their inhibitory potency against AChE, indicating potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Intramolecular Interactions in Frustrated Lewis Pairs

Research on intramolecular pyridine-based frustrated Lewis pairs involving derivatives of picolinamide has shown interesting reactivity towards hydrogen and other small molecules. This work highlights the potential of picolinamide derivatives in catalysis and the development of new materials (Körte et al., 2015).

Protection Against Pancreatic Islet Damage

Picolinamide has demonstrated strong inhibitory effects on poly (ADP-ribose) synthetase, protecting against streptozotocin-induced depression of proinsulin synthesis and NAD content reduction in pancreatic islets. This suggests a therapeutic potential for picolinamide derivatives in diabetes management (Yamamoto & Okamoto, 1980).

Anticancer and Antibacterial Activity

Several studies have synthesized and evaluated picolinamide derivatives for their anticancer and antibacterial activities. These compounds have been found to possess significant biological activity, indicating their potential as therapeutic agents in oncology and infection control (Bondock & Gieman, 2015).

Oxidation of CH2 Groups

Research involving the picolinamide group has developed methods for the oxidation of methylene groups to carbonyl compounds using ferrocene as a catalyst. This opens new avenues for the functionalization of organic and organometallic compounds, demonstrating the versatility of picolinamide derivatives in organic synthesis (Dolui et al., 2019).

Eigenschaften

IUPAC Name |

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c1-17(2,3)20-16(23)21-10-7-13(8-11-21)12-19-15(22)14-6-4-5-9-18-14/h4-6,9,13H,7-8,10-12H2,1-3H3,(H,19,22)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMKHPYFQXYTGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2361559.png)

![{[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2361574.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]but-2-ynamide](/img/structure/B2361578.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2361581.png)